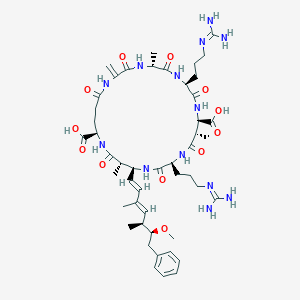

7-Desmethylmicrocystin RR

Description

Properties

CAS No. |

131022-02-1 |

|---|---|

Molecular Formula |

C48H73N13O12 |

Molecular Weight |

1024.2 g/mol |

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C48H73N13O12/c1-25(23-26(2)36(73-7)24-31-13-9-8-10-14-31)17-18-32-27(3)39(63)60-35(45(69)70)19-20-37(62)55-29(5)41(65)56-30(6)42(66)59-34(16-12-22-54-48(51)52)44(68)61-38(46(71)72)28(4)40(64)58-33(43(67)57-32)15-11-21-53-47(49)50/h8-10,13-14,17-18,23,26-28,30,32-36,38H,5,11-12,15-16,19-22,24H2,1-4,6-7H3,(H,55,62)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,63)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,25-23+/t26-,27-,28-,30+,32-,33-,34-,35+,36-,38+/m0/s1 |

InChI Key |

ANEDRERLGQEWQI-UAWDZTONSA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Synonyms |

7-demethylmicrocystin RR 7-desmethyl-microcystin-RR 7-desmethylmicrocystin RR |

Origin of Product |

United States |

Occurrence and Distribution in Aquatic Ecosystems

Global and Regional Incidence in Cyanobacterial Blooms

The detection of 7-Desmethylmicrocystin RR has been reported from numerous freshwater and, to a lesser extent, brackish and marine environments, highlighting its widespread distribution.

Freshwater Systems (Lakes, Ponds, Rivers)

This compound is frequently identified in freshwater lakes, ponds, and rivers that experience cyanobacterial blooms. iarc.fr Its occurrence is often associated with the genus Microcystis, particularly Microcystis aeruginosa, as well as Planktothrix. nih.govresearchgate.net

Reports from various global regions confirm its presence. A peptide toxin identified as this compound was isolated from a waterbloom of Microcystis aeruginosa in Lake Frøylandsvatn, Norway. nih.gov In Central India, studies of toxic cyanobacterial blooms found that desmethyl microcystin-RR was present, reaching a maximum concentration of 860 μg/g of the bloom's dry weight. researchgate.net Research in post-Soviet countries has also identified peaks of 7-dmMC-RR in the Ural River. mdpi.com Furthermore, investigations into cyanotoxins in freshwater systems in Southern California have noted the presence of desmethyl-microcystin-RR as a metabolite of MC-RR. sccwrp.org In a tropical freshwater lake, a variant identified as [D-Asp3] microcystin-RR (DM-RR) was found to be one of the most frequently occurring microcystins. nih.gov

Table 1: Documented Occurrences of this compound in Freshwater Systems

| Location | Water Body Type | Producing Organism (if specified) | Concentration/Notes | Source(s) |

|---|---|---|---|---|

| Lake Frøylandsvatn, Norway | Lake | Microcystis aeruginosa | Isolated and structure elucidated. | nih.gov |

| Central India | Ponds/Lakes | Microcystis | Max. 860 μg/g bloom dry weight. | researchgate.net |

| Ural River, Kazakhstan/Russia | River | Anabaena spp., Planktothrix spp., etc. | Peaks identified via HPLC-MS. | mdpi.com |

| Southern California, USA | Lentic waterbodies | Not specified | Identified as a metabolite of MC-RR. | sccwrp.org |

| Lake Steinsfjorden, Norway | Lake | Planktothrix spp. | Highest average concentration of 2.5 ± 3.0 μg L⁻¹. | researchgate.net |

| Tropical Asia | Lake | Microcystis spp. | Frequently occurring intracellularly and extracellularly. | nih.gov |

Brackish and Marine Environments

While cyanobacterial blooms and their associated toxins are more frequently documented in freshwater, the compounds can be transported into brackish and marine ecosystems. iarc.frtandfonline.com Cyanobacteria of the genera that produce microcystins are widely distributed in fresh, brackish, and marine environments. iarc.fr The outflow from freshwater sources, such as rivers and lakes experiencing blooms, can carry cyanotoxins into estuaries and harbors. tandfonline.com Microcystis, a primary producer of microcystins, can tolerate the brackish waters of estuaries. noaa.gov Although direct reports focusing specifically on this compound in these environments are less common than for its parent compound MC-RR, the mechanisms for its transport and potential accumulation in marine organisms exist. tandfonline.comnoaa.govacs.org

Occurrence in Antarctic Cyanobacterial Mats

Notably, variants of desmethyl-microcystin-RR have been identified in the extreme environments of Antarctica. waikato.ac.nzresearchgate.net Investigations of cyanobacterial mats from ponds, lakes, and hydro-terrestrial environments in the Dry Valleys of Eastern Antarctica detected low levels of microcystins in all samples. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) analysis indicated the presence of a desmethyl microcystin-RR and a desdimethyl microcystin-RR. waikato.ac.nz Subsequent detailed analysis revealed eight novel microcystin (B8822318) structures, which were variants of microcystin-LR and microcystin-RR. waikato.ac.nzresearchgate.net The highest concentrations of these toxins were found not in lake or pond mats, but in hydro-terrestrial mats. waikato.ac.nz This was the first report of microcystins from such environments in Antarctica. waikato.ac.nz The producing organism was putatively identified as Nostoc sp. researchgate.net

Vertical and Spatial Distribution Patterns within Water Columns

The distribution of this compound within a water body is not uniform and exhibits significant spatial variability, both vertically through the water column and horizontally across a water body. researchgate.netresearchgate.net

Table 2: Example of Vertical Distribution of Desmethyl-microcystin RR in Lake Steinsfjorden, Norway

| Depth | Environmental Layer | General Trend | Source(s) |

|---|---|---|---|

| 0 - 7 m | Epilimnion | Lower cellular content | researchgate.net |

| > 7 m | Metalimnion/Hypolimnion | Increasing cellular content with depth | researchgate.net |

Temporal Dynamics of this compound Abundance

The concentration of this compound in aquatic ecosystems shows significant temporal variation, often linked to the seasonal succession of cyanobacterial populations. iarc.frresearchgate.netmdpi.com Monitoring in Lake Steinsfjorden from May 2003 to August 2004 showed that the highest concentrations of desmethyl-microcystin RR coincided with the waxing and waning of different Planktothrix chemotypes. researchgate.net Generally, cyanobacterial blooms and associated toxin production are most extensive during warmer, calmer months when water temperatures increase. nih.govsfwmd.gov Studies on other microcystins show that concentrations can vary highly throughout a bloom season. researchgate.net For instance, in the Grangent Reservoir in France, total microcystin concentrations (of which MC-RR was dominant) fluctuated significantly during the bloom season. researchgate.net This temporal variability underscores the challenge in predicting the toxicity of blooms based on cell counts alone. researchgate.net

Biological Producers and Genetic Determinants of 7 Desmethylmicrocystin Rr

Identification of Cyanobacterial Genera and Species Producing 7-Desmethylmicrocystin RR

The synthesis of this compound is not widespread among all cyanobacteria but is instead concentrated within a few key genera. Research has identified Microcystis, Planktothrix, and Nostoc as the primary producers of this microcystin (B8822318) variant.

Microcystis spp. as Primary Producers

The genus Microcystis is a significant contributor to the production of this compound. Studies of cyanobacterial blooms have frequently identified Microcystis species as the source of this toxin.

In central India, blooms dominated by Microcystis were found to produce both microcystin-RR and its demethylated form, this compound. researchgate.netkoreascience.kr One study of a mesotrophic lake in Nagpur isolated Microcystis aeruginosa and confirmed through reverse-phase high-performance liquid chromatography (RP-HPLC) that it produced microcystin-RR and demethylated microcystin-RR. researchgate.net

Another investigation of blooms in the same region also detected this compound, with concentrations reaching up to 860 µg/g of the bloom's dry weight. koreascience.kr

A strain of M. aeruginosa, NIES-1071, has been specifically identified as a producer of this compound, alongside microcystin-LR and -RR. mdpi.com

Planktothrix spp. Involvement in Production

The filamentous cyanobacterium Planktothrix is another key genus implicated in the production of this compound.

Studies in Lake Steinsfjorden, Norway, found that among 33 bioactive oligopeptides produced by Planktothrix spp., desmethyl-microcystin RR had the highest average concentration. oup.comresearchgate.net

Research on Lake Ammersee in Germany also identified Planktothrix sp. as the producer of desmethyl microcystin-RR. uni-konstanz.deresearchgate.net

A study on the parasites of Planktothrix agardhii noted that some strains produce two demethylated congeners of microcystin, including desmethyl microcystin RR. asm.org

Contributions from Nostoc spp.

Benthic Nostoc species have also been identified as producers of this compound.

Research on cyanobacterial mats in Antarctica revealed the presence of a desmethyl microcystin-RR. waikato.ac.nz The ability of a Nostoc species within these mats to produce microcystins was confirmed through genetic analysis. waikato.ac.nz

High levels of a desmethyl microcystin-RR have been detected in benthic Nostoc commune mats from a lake in New Zealand. waikato.ac.nz

Genetic Characterization of this compound Producing Strains

The production of microcystins, including this compound, is governed by the microcystin synthetase (mcy) gene cluster. The presence and expression of these genes are critical for toxin synthesis.

Presence and Expression of Microcystin Biosynthesis (mcy) Genes

The mcy gene cluster is a large operon, spanning approximately 55 kb, that encodes the multienzyme complex responsible for microcystin synthesis. biorxiv.orgaloki.hu This complex includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). biorxiv.orgresearchgate.net The cluster is typically composed of 10 genes (mcyA-J) arranged in two operons that are transcribed in opposite directions. biorxiv.orgaloki.hu

The production of microcystin variants, such as the demethylated forms, is often attributed to the relaxed substrate specificity of the adenylation domains within the mcy genes. nih.gov

Studies have shown that the mcy gene cluster is present in toxigenic strains of Microcystis, Planktothrix, and Nostoc. researchgate.netwaikato.ac.nznih.gov For instance, the ability of a Nostoc sp. from Antarctic mats to produce microcystins was confirmed by the amplification of a part of the mcyE gene. waikato.ac.nz

Differentiation of Toxigenic and Non-toxigenic Genotypes

Within a single species, both toxin-producing (toxigenic) and non-toxin-producing (non-toxigenic) strains can exist. The key differentiator is the presence and integrity of the mcy gene cluster.

Non-producing strains of Microcystis can be divided into two categories: those that completely lack the mcy genes and those that possess them, but in a non-functional or inactive state. nih.gov

The absence of the mcy gene cluster is a clear indicator of a non-toxigenic genotype. nih.gov In some cases, mutations such as gene deletions or insertions of transposable elements can inactivate the mcy gene cluster, leading to a non-toxic phenotype even though parts of the gene cluster are present. uibk.ac.at

Genetic analysis, such as PCR targeting specific mcy genes, can effectively distinguish between toxigenic and non-toxigenic strains. nih.govnih.gov For example, molecular techniques targeting the mcyD gene have been used to differentiate between Microcystis aeruginosa strains that can produce microcystins and those that cannot. nih.gov

Biosynthesis and Metabolic Pathways

Non-ribosomal Peptide Synthetase and Polyketide Synthase Systems in Microcystin (B8822318) Production

Microcystins are the products of a hybrid biochemical pathway that combines non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). pnas.orguio.no This integrated system allows for the incorporation of both standard and non-proteinogenic amino acids, as well as complex polyketide-derived moieties, into the final structure. mdpi.com

The core of this biosynthetic machinery is a massive enzyme complex encoded by the mcy gene cluster. nih.govuio.no

Non-ribosomal Peptide Synthetases (NRPSs) : These enzymes are responsible for assembling the peptide backbone of the microcystin molecule. NRPSs function as a modular assembly line. Each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.govnih.gov The modular structure consists of specific functional domains, including the adenylation (A) domain for amino acid selection and activation, the thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing chain, and the condensation (C) domain for peptide bond formation. nih.govresearchgate.net

Polyketide Synthases (PKSs) : These enzymes are responsible for synthesizing the characteristic C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a hallmark of most microcystins. uio.nonih.gov Similar to NRPSs, PKSs are modular and catalyze the sequential condensation of acyl-CoA units. nih.gov The synthesis of the Adda moiety involves enzymes that are pure PKSs as well as hybrid PKS/NRPS enzymes. uio.nomdpi.com

The combination of these two systems allows for the remarkable structural diversity observed in the microcystin family. pnas.org The production of 7-Desmethylmicrocystin RR relies on this fundamental NRPS/PKS framework.

| System | Primary Function in Microcystin Biosynthesis | Key Components/Domains | Relevance to this compound |

|---|---|---|---|

| Non-ribosomal Peptide Synthetase (NRPS) | Assembles the heptapeptide (B1575542) ring structure. nih.govnih.gov | Adenylation (A), Thiolation (T/PCP), Condensation (C), Epimerization (E), Thioesterase (TE) domains. researchgate.netresearchgate.net | Incorporates the two L-Arginine residues and other amino acids (D-Ala, D-MeAsp, D-Glu, dehydroalanine). nih.govmdpi.com |

| Polyketide Synthase (PKS) | Synthesizes the unique Adda amino acid side chain. uio.nonih.gov | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Methyltransferase (MT) domains. nih.govresearchgate.net | Builds the Adda moiety, a conserved feature in this microcystin variant. nih.gov |

Specific Enzymatic Steps and Gene Clusters Involved in Microcystin Synthesis (e.g., mcyA, mcyB, mcyC)

The biosynthesis of microcystins is directed by the mcy gene cluster, which spans approximately 55 kilobases and contains ten genes (mcyA-J) organized in two divergently transcribed operons (mcyA-C and mcyD-J). nih.govmdpi.comaloki.hu These genes code for the large multifunctional enzymes and tailoring proteins required for toxin assembly.

The synthesis begins with the production of the Adda precursor, followed by the sequential addition of the seven amino acids by the NRPS modules, and concludes with the cyclization of the linear peptide. nih.govmdpi.com

mcyD, mcyE, mcyG : These genes encode the PKS and hybrid PKS/NRPS enzymes that construct the Adda moiety. nih.govuio.no McyG initiates the process, followed by chain extensions catalyzed by McyD and McyE. mdpi.com An aminotransferase domain within McyE incorporates the amino group to form the β-amino acid. nih.govmdpi.com

mcyA, mcyB, mcyC : These genes encode the core NRPS enzymes that assemble the peptide portion of the molecule. uio.no

McyA : Contains two modules that incorporate D-Alanine and the precursor to the position 7 amino acid (N-methyldehydroalanine or dehydroalanine). nih.govmdpi.com

McyB : A two-module enzyme that adds the variable amino acid at position 2 (L-Arginine for this compound) and D-methyl-isoaspartate at position 3. uio.noresearchgate.net

McyC : A single-module enzyme responsible for incorporating the second variable amino acid at position 4 (the second L-Arginine for this compound). uio.noresearchgate.net It also contains a thioesterase (TE) domain at its C-terminus, which catalyzes the final cyclization and release of the completed heptapeptide. researchgate.netresearchgate.net

Tailoring Genes : The cluster also includes genes for modifying enzymes. mcyJ encodes an O-methyltransferase, mcyF an epimerase, and mcyI a dehydratase. nih.govnih.govbiorxiv.orgmcyH is believed to encode a transporter protein for the toxin. nih.govmdpi.com

| Gene | Encoded Enzyme/Protein | Function in Microcystin Biosynthesis |

|---|---|---|

| mcyA | NRPS | Incorporates D-Ala (pos 1) and the precursor to Mdha/Dha (pos 7). nih.govmdpi.com |

| mcyB | NRPS | Incorporates variable L-amino acid (pos 2) and D-MeAsp (pos 3). uio.noresearchgate.net |

| mcyC | NRPS | Incorporates variable L-amino acid (pos 4) and catalyzes cyclization/release. uio.noresearchgate.net |

| mcyD | PKS | Participates in the polyketide synthesis of the Adda side chain. nih.govuio.no |

| mcyE | Hybrid PKS/NRPS | Continues Adda synthesis and links it to D-Glu (pos 6). mdpi.com |

| mcyG | Hybrid PKS/NRPS | Initiates the synthesis of the Adda side chain. mdpi.com |

| mcyJ | O-methyltransferase | Performs methylation on the Adda moiety. nih.govasm.org |

| mcyF, mcyI, mcyH | Tailoring/Transport Enzymes | Involved in epimerization, dehydration, and transport. nih.govbiorxiv.org |

Post-translational Modifications and Derivatization Leading to Desmethyl Variants

The structural diversity of microcystins arises from two primary mechanisms: the relaxed substrate specificity of the NRPS adenylation domains, which can incorporate different amino acids at variable positions, and the action of tailoring enzymes that modify the peptide after its initial assembly. mdpi.comresearchgate.net

The defining feature of this compound is the presence of a dehydroalanine (B155165) (Dha) residue at position 7, in contrast to the N-methyldehydroalanine (Mdha) found in the more common Microcystin-RR. nih.goviarc.fr This difference points to a specific variation in the post-translational modification steps of the biosynthetic pathway.

The formation of Mdha is believed to occur through the dehydration of an N-methyl-L-serine residue, which is incorporated by the McyA synthetase. mdpi.comresearchgate.net The N-methylation of the L-serine precursor is catalyzed by an N-methyltransferase (NMT) domain located within the first module of the McyA protein. nih.gov The absence of this methylation step is the most likely reason for the production of 7-desmethyl variants. Genomic analyses of certain Planktothrix strains have shown that those producing microcystins with a Dhb (dehydrobutyrine) residue at position 7 possess a shorter mcyA gene that lacks the NMT domain. nih.gov A similar genetic basis is presumed for the production of this compound, where a non-functional or absent NMT domain in the mcyA gene of the producing cyanobacterium leads to the incorporation of L-serine instead of N-methyl-L-serine. Subsequent dehydration of the serine residue results in the final dehydroalanine (Dha) moiety at position 7. nih.gov

Application of Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies have been indispensable for deciphering the complex biosynthetic pathways of secondary metabolites like microcystins. qdu.edu.cnrsc.org By supplying the cyanobacterial cultures with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic flow of atoms into the final toxin molecule. plos.org

Nitrogen Labeling : The use of ¹⁵N-labeled nitrogen sources, such as Na¹⁵NO₃ or ¹⁵N-NH₄Cl, has been crucial for confirming the amino acid composition and assembly sequence of microcystins. qdu.edu.cnrsc.org By analyzing the resulting ¹⁵N-labeled toxin with liquid chromatography-mass spectrometry (LC-MS), scientists can determine how many nitrogen atoms are in the molecule and its fragments, confirming the identity of nitrogen-containing residues like arginine. qdu.edu.cnplos.org Such studies have provided direct evidence for the proposed biosynthetic sequence, showing that Adda is synthesized first, followed by the stepwise addition of the amino acids. rsc.org

Carbon Labeling : Feeding experiments with ¹³C-labeled acetate (B1210297) and other precursors have been used to elucidate the origins of the carbon backbone, particularly for the complex Adda moiety. qdu.edu.cnacs.org These studies confirmed that the Adda side chain is derived from precursors like phenylacetate (B1230308) and malonyl-CoA. nih.gov

These labeling techniques provide definitive experimental evidence to support the functions of the mcy genes predicted through bioinformatics. qdu.edu.cnoup.com They are powerful tools for understanding the precise metabolic routes leading to the production of specific variants like this compound and for studying how environmental factors, such as nutrient availability, influence toxin biosynthesis. aloki.huqdu.edu.cn

Ecological Role and Environmental Regulation

Environmental Factors Influencing 7-Desmethylmicrocystin RR Production and Distribution

The synthesis and environmental presence of this compound are governed by a complex set of abiotic conditions. These include light, nutrient availability, temperature, and the physical properties of the water column.

Influence of Light Intensity and Quality

Light is a fundamental resource for photosynthetic cyanobacteria, and its intensity can significantly impact toxin production. Studies on Planktothrix spp. have shown that the concentration of desmethyl-microcystin RR within the biomass tends to increase with rising irradiance. oup.com This suggests that under high light conditions, the metabolic pathways leading to the synthesis of this specific toxin may be upregulated.

However, the relationship between light and microcystin (B8822318) production is not always straightforward. Research on Microcystis aeruginosa has indicated that while light intensity affects the growth rates of both toxic and non-toxic strains, it does not necessarily alter the relative proportions of different microcystin congeners, such as microcystin-LR and [Dha7]desmethylmicrocystin-LR. nih.gov In one study, a toxigenic strain of M. aeruginosa became dominant over non-toxigenic strains under low light conditions. researchgate.net This complexity highlights that the effect of light on this compound production can be species-specific and may also depend on the competitive dynamics within the phytoplankton community.

Role of Nutrient Availability (Nitrogen, Phosphorus)

Nutrients, particularly nitrogen (N) and phosphorus (P), are critical drivers of cyanobacterial growth and, by extension, toxin production. bohrium.com While specific studies focusing solely on the direct impact of N and P on this compound are limited, general patterns observed for microcystins offer valuable insights. The production of microcystins, which are nitrogen-rich compounds, is often linked to nitrogen availability.

Impact of Hydrophysical Conditions (Stratification, Mixing)

The physical structure of the water column, including thermal stratification and mixing patterns, plays a crucial role in the distribution of cyanobacteria and their toxins. iarc.fr During periods of thermal stratification in lakes, distinct layers form, with the epilimnion (upper layer), metalimnion (middle layer), and hypolimnion (bottom layer). oup.com

In Lake Steinsfjorden, which is a dimictic lake, the highest concentrations of desmethyl-microcystin RR were observed in the metalimnion, at a depth of 12 meters. oup.comoup.com This accumulation at specific depths is often a result of cyanobacteria, like Planktothrix, regulating their buoyancy to find optimal conditions of light and nutrients. nih.gov The stability provided by stratification allows these populations to thrive and concentrate, leading to localized high concentrations of toxins like this compound. Conversely, periods of mixing can disperse these populations throughout the water column, potentially leading to lower, but more widespread, toxin concentrations.

Hypothesized Biological Functions of this compound

The significant metabolic investment required for the production of complex secondary metabolites like this compound suggests they serve important biological functions for the producing organism.

Defense Mechanisms Against Grazers

One of the most widely hypothesized roles for microcystins is as a defense mechanism against grazing by zooplankton. researchgate.net The theory posits that the toxicity of these compounds deters herbivores, thereby reducing grazing pressure and giving the toxic cyanobacteria a competitive advantage.

However, the effectiveness of microcystins as a defense mechanism is a subject of ongoing debate and appears to be highly specific to the grazer and the cyanobacterial species involved. For example, some studies have shown that certain grazers can consume toxic cyanobacteria without apparent ill effects, while others are deterred. researchgate.net Phylogenetic analysis has suggested that the genes for microcystin synthesis may have evolved before the appearance of metazoan grazers, which could imply that defense against grazing was not the original function of these toxins. uio.no Furthermore, research on chytrid fungi, which are parasites of cyanobacteria, has yielded conflicting results. One study suggested that microcystin-producing strains of Planktothrix agardhii were less susceptible to infection, while another found that a chytrid was most virulent on a wild-type host capable of producing desmethyl microcystin RR. asm.org This indicates a complex and not yet fully understood role of these toxins in interactions with other organisms.

Allelopathic Interactions in Microbial Communities

The role of microcystins, including this compound, in mediating interactions between different species in aquatic ecosystems is a subject of ongoing research. One of the proposed functions is allelopathy, where the compound is released into the environment to inhibit the growth of competing organisms, such as other phytoplankton or bacteria. waikato.ac.nz While the exact mechanisms are not fully elucidated for this specific variant, the production of bioactive peptides is considered a competitive strategy for cyanobacteria. waikato.ac.nz

The interactions are not one-sided. Studies on the interplay between Microcystis aeruginosa and its associated bacterial community have shown that while intracellular concentrations of cyanopeptides (including desmethylated microcystins) remain stable, the extracellular peptides can be effectively degraded by the surrounding bacteria. researchgate.net This suggests that while this compound may be intended to have an allelopathic effect, its persistence and impact in the environment are moderated by the metabolic activities of other microbes. researchgate.net This complex interplay highlights a dynamic chemical communication and warfare landscape within microbial communities. nih.govnih.gov

Potential Role in Intra-specific Regulation

Beyond interactions with other species, evidence suggests that this compound may play a role in regulating the cyanobacterial population that produces it. waikato.ac.nz This concept of intra-specific regulation involves cell-to-cell signaling, potentially functioning as a quorum-sensing molecule. nih.gov In this capacity, the concentration of the peptide in the water could provide feedback to the Microcystis cells, influencing collective behaviors such as bloom formation, toxin production levels, and colony cohesion. nih.gov The detection of genes for synthesizing various bioactive peptides in bloom-forming Planktothrix species, but not in non-bloom-forming relatives, supports the hypothesis that these compounds are functionally linked to colonization and dominance. nih.gov

Integration into Cyanobacterial Cell Metabolism

This compound is not merely a passively stored secondary metabolite; its production is deeply integrated with the producer's cellular metabolism and life cycle. waikato.ac.nz Research on Microcystis sp. has demonstrated that microcystin production is closely linked to the growth phase, specifically when the cell concentration is increasing. waikato.ac.nz This suggests the compound may fulfill an essential metabolic function for toxigenic strains during active proliferation. waikato.ac.nzresearchgate.net

Several specific metabolic roles have been proposed. One hypothesis is that these peptides act as chelating agents, binding essential trace metals like iron. oup.com Another potential function is as an internal storage molecule for nitrogen, as non-nitrogen-fixing species like Microcystis and Planktothrix have been observed to produce more microcystins under nitrogen-rich conditions. oup.com The continuous production of microcystins from the early logarithmic to the late stationary phase of a bloom further indicates their integral role in the physiological processes of the cell. researchgate.net

Inter-Correlations with Other Bioactive Oligopeptides in Cyanobacterial Blooms

Cyanobacterial blooms are complex chemical environments where a wide array of bioactive peptides are produced simultaneously. mdpi.comresearchgate.net this compound rarely appears in isolation; its presence and concentration are often correlated with other classes of oligopeptides. oup.com

A detailed study of a Planktothrix-dominated bloom in Lake Steinsfjorden, Norway, revealed significant inter-correlations between several bioactive peptides. oup.comoup.com In this ecosystem, desmethyl-microcystin RR was the most abundant oligopeptide measured. oup.comoup.com Its concentration was found to be significantly correlated with that of anabaenopeptin B and aeruginosin 583. oup.comoup.com The similar distribution patterns and statistical relationships among these different classes of oligopeptides suggest they may be influenced by similar environmental factors or serve related biological functions within the cyanobacterial cells. oup.comoup.comresearchgate.net

The co-occurrence of demethylated microcystin-RR with other peptides is a widespread phenomenon. In blooms from Greek freshwaters, demethylated variants of MC-RR were found alongside major microcystins and anabaenopeptins. researchgate.net Similarly, studies of Spanish reservoirs detected trace amounts of dmRR co-occurring with high concentrations of various anabaenopeptins and oscillamide Y. mdpi.com This consistent co-production across different geographical locations underscores the intricate nature of cyanobacterial secondary metabolism, where a suite of compounds is produced, likely providing a synergistic advantage to the blooming population. mdpi.comresearchgate.net

Table 1: Correlation Between this compound and Other Oligopeptides in a Planktothrix spp. Bloom Data derived from a study in Lake Steinsfjorden, Norway. The table shows the Spearman's rank correlation coefficient (ρ) indicating the strength and direction of the relationship between the abundances of the peptides.

| Correlated Peptides | Spearman's Rank Correlation Coefficient (ρ) | Significance (p-value) |

| Desmethyl-microcystin RR & Anabaenopeptin B | 0.44 | < 0.001 |

| Desmethyl-microcystin RR & Aeruginosin 583 | 0.36 | < 0.001 |

Source: Adapted from Rohrlack et al., 2009. oup.com

Table 2: Average and Maximum Concentrations of Co-occurring Oligopeptides Concentrations measured in Lake Steinsfjorden during the study period (May 2003–August 2004).

| Oligopeptide | Average Concentration (µg/L) | Maximum Concentration (µg/L) |

| Desmethyl-microcystin RR | 2.5 | 12.5 |

| Anabaenopeptin B | 0.7 | Not Specified |

| Aeruginosin 583 | 0.2 | Not Specified |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for 7-Desmethylmicrocystin RR Analysis

Chromatographic methods are instrumental in separating this compound from complex sample matrices and other microcystin (B8822318) variants, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) or Ultraviolet (UV) detection is a widely used technique for the analysis of microcystins, including this compound. lcms.cz The separation is typically achieved using reversed-phase columns, such as C18. nih.gov The detection of microcystins is based on the characteristic UV absorption of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) residue, a common structural component of microcystins. dcu.ie

The primary absorption maximum for most microcystins occurs at a wavelength of 238 nm. dcu.ieworktribe.com HPLC systems with fixed-wavelength UV detectors or PDA detectors, which can acquire a full UV spectrum, are utilized for identification and quantification. dcu.ieworktribe.com The ability of PDA detectors to provide spectral information is particularly advantageous for distinguishing microcystin variants and identifying potential co-eluting impurities. worktribe.com For instance, isomers like the 6(Z)-Adda form of microcystin-LR and -RR exhibit an absorption maximum at 242 nm, a subtle shift that a PDA detector can capture. dcu.ie The molar absorptivity at 238 nm is a key parameter for quantification, and while it's well-established for common variants like microcystin-LR, -YR, and -RR, specific values for all demethylated forms are not always available. dcu.ie

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) have become the gold standard for the sensitive and specific detection of microcystins, including this compound. lcms.cznih.gov These methods offer superior selectivity and lower detection limits compared to HPLC-UV/PDA. lcms.cz

In a typical LC-MS/MS analysis, the microcystins are first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument identifies compounds based on their mass-to-charge ratio (m/z). For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 1024.6. mdpi.com Tandem mass spectrometry (MS/MS) provides an additional layer of confirmation by fragmenting the parent ion and analyzing the resulting product ions. canada.ca This process, often performed in Multiple Reaction Monitoring (MRM) mode, enhances specificity and is crucial for unambiguous identification in complex matrices like water samples.

Studies have demonstrated the successful application of LC-MS/MS for the analysis of various microcystin congeners, including desmethylated forms. sccwrp.org For example, one study analyzing water samples from various sources utilized LC-MS/MS to quantify nine different microcystin congeners and two metabolites, including desmethyl-MC-RR. sccwrp.org The instrumental setup often involves a tandem quadrupole or an ion trap mass spectrometer. oup.comresearchgate.net

Table 1: LC-MS/MS Parameters for Microcystin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Waters Acquity UPLC System with Waters Quattro Premier XE tandem quadrupole MS/MS | oup.com |

| Column | Waters Atlantis C18 (2.1×150 mm, 5 µm) | oup.com |

| Parent Ion (m/z) for this compound | 1024.6 [M+H]⁺ | mdpi.com |

| Parent Ion (m/z) for microcystin-RR | 1038.6 [M+H]⁺, 520.1 [M+2H]²⁺ | mdpi.com |

| Parent Ion (m/z) for microcystin-LR | 995.6 [M+H]⁺ | mdpi.com |

This table provides an example of typical parameters used in LC-MS/MS analysis of microcystins.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of microcystins, though it is less common than LC-based methods. nih.gov The primary challenge with GC-MS is the non-volatile nature of peptide toxins like microcystins. Therefore, a derivatization step is required to convert the analyte into a volatile and thermally stable compound suitable for gas chromatography.

One approach involves the oxidation of the microcystin molecule to produce a stable derivative of the Adda side chain, which can then be analyzed by GC-MS. nih.gov This method, however, focuses on a common structural feature and does not differentiate between different microcystin variants containing Adda. More specific methods may involve hydrolysis of the peptide and subsequent derivatization of the resulting amino acids for GC-MS analysis. nih.gov For instance, the presence of dehydroalanine (B155165) in this compound was confirmed by hydrogenation followed by amino acid analysis using combined gas-liquid chromatography/mass spectrometry. nih.gov

Immunological Methods for Detection

Immunological methods offer rapid and high-throughput screening capabilities for microcystins. These assays are based on the specific binding of antibodies to the target toxins.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for the detection of microcystins. nih.govresearchgate.net Commercial ELISA kits are available that can detect a broad range of microcystin congeners. goldstandarddiagnostics.com These assays are typically based on a competitive format where free toxin in the sample competes with a labeled toxin for a limited number of antibody binding sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of the toxin in the sample. goldstandarddiagnostics.com

ELISA is valued for its simplicity, speed, and cost-effectiveness, making it suitable for screening large numbers of samples. However, a significant limitation of many ELISA kits is their cross-reactivity with different microcystin variants. researchgate.net While some kits are designed to be congener-independent, others may exhibit varying affinities for different microcystins, which can affect the accuracy of quantification for specific variants like this compound. goldstandarddiagnostics.com Therefore, positive results from ELISA are often considered presumptive and should be confirmed by a more specific method like LC-MS/MS. worktribe.com Studies have shown that ELISA can detect desmethylated microcystins, but the quantitative accuracy may vary. nih.gov

Förster Resonance Energy Transfer (FRET)-based immunoassays represent a more advanced immunological detection method. mdpi.com This technique involves the use of two fluorescent molecules, a donor and an acceptor, attached to an antibody and a toxin-conjugate, respectively. mdpi.com When the antibody binds to the labeled toxin-conjugate, the donor and acceptor are brought into close proximity, allowing for energy transfer and a change in the fluorescence signal. mdpi.com

The presence of free toxin from a sample competes with the labeled toxin for antibody binding, leading to a disruption of the FRET process. mdpi.com This change in FRET efficiency can be measured and correlated to the concentration of the toxin. A FRET-based immunoassay has been developed for the detection of microcystin-LR, demonstrating the potential of this technology for sensitive and specific toxin analysis. mdpi.com While the specific application of FRET immunoassays for this compound is not extensively documented, the principle could be adapted for its detection.

Biochemical Assays for Bioactivity Screening

Protein Phosphatase Inhibition Assays (PPIA)

Protein Phosphatase Inhibition Assays (PPIA) are a cornerstone for detecting and quantifying microcystins, including this compound, based on their primary mechanism of toxicity: the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). researchgate.net These enzymes are critical for numerous cellular processes, and their inhibition leads to hyperphosphorylation of cellular proteins, disrupting cell function and leading to apoptosis and necrosis.

The assay typically involves incubating a sample extract with a known amount of PP1 or PP2A and a substrate that produces a detectable signal upon dephosphorylation. The presence of microcystins in the sample will inhibit the enzyme, leading to a reduced signal, which is inversely proportional to the toxin concentration. researchgate.net Colorimetric assays using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate are common, where the amount of yellow p-nitrophenol produced is measured spectrophotometrically.

Studies have shown that different microcystin congeners can exhibit varying degrees of inhibition. For instance, the IC50 values (the concentration of toxin required to inhibit 50% of the enzyme activity) for MC-LR, MC-RR, and [Asp3]MC-RR were found to be in a similar low nanomolar range for both PP1 and PP2A. researchgate.net However, structural modifications, such as the demethylation in this compound, can influence the inhibitory potency. For example, [Asp3,Dhb7]MC-RR showed a significantly lower inhibition capacity for PP1 and PP2A compared to other microcystin variants. researchgate.net This highlights the importance of using appropriate standards and understanding the cross-reactivity of the assay for accurate quantification.

| Microcystin Variant | Target Enzyme | IC50 (nM) | Reference |

| MC-LR | PP1 | 1.9-3.8 | researchgate.net |

| MC-LR | PP2A | 0.45-0.75 | researchgate.net |

| MC-RR | PP1 | 1.9-3.8 | researchgate.net |

| MC-RR | PP2A | 0.45-0.75 | researchgate.net |

| [Asp3]MC-RR | PP1 | 1.9-3.8 | researchgate.net |

| [Asp3]MC-RR | PP2A | 0.45-0.75 | researchgate.net |

| [Asp3,Dhb7]MC-RR | PP1 | 56.4 | researchgate.net |

| [Asp3,Dhb7]MC-RR | PP2A | 29.8 | researchgate.net |

This table presents the half maximal inhibitory concentration (IC50) values for different microcystin variants against Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).

Molecular Methods for Genotype Detection and Quantification

Molecular methods offer a powerful approach to assess the potential for microcystin production by targeting the genes responsible for their synthesis, the mcy gene cluster. These techniques can detect the presence of toxigenic cyanobacteria even before toxin concentrations reach detectable levels, serving as an early warning system.

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)

Polymerase Chain Reaction (PCR) is a fundamental molecular technique used to amplify specific DNA sequences, in this case, fragments of the mcy genes. The presence of a PCR product of the expected size indicates the presence of cyanobacteria with the genetic capacity to produce microcystins. internationalscholarsjournals.comnih.gov Multiplex PCR assays have been developed to simultaneously target multiple genes within the mcy cluster (e.g., mcyA, mcyB, mcyD, mcyE), increasing the reliability of detection. internationalscholarsjournals.comnih.gov

Quantitative PCR (qPCR), also known as real-time PCR, goes a step further by quantifying the number of copies of a target gene in a sample. mdpi.comasm.org This allows for an estimation of the abundance of potentially toxic cyanobacteria. mdpi.com Studies have often shown a positive correlation between mcy gene copy numbers and microcystin concentrations in environmental samples, although this relationship can be influenced by various environmental and physiological factors. mdpi.comasm.org For instance, research on Lake Champlain demonstrated a significant correlation between the copy numbers of the mcyD gene and the concentration of microcystins. asm.org

Furthermore, reverse transcription qPCR (RT-qPCR) can be used to quantify the expression of mcy genes by measuring the amount of messenger RNA (mRNA). nih.gov This provides an indication of active toxin synthesis. nih.govusgs.gov Comparing DNA-based qPCR and RNA-based RT-qPCR results can offer insights into the dynamics of toxin production within a cyanobacterial population. nih.gov

| Study Location | Target Gene | Correlation with Microcystin Concentration | Reference |

| Lake Champlain | mcyD | Highly significant positive correlation | asm.org |

| Various (Review) | mcy genes | Positive correlation in 22 out of 33 studies | mdpi.com |

| Harsha Lake, Ohio | mcyA, mcyE, mcyG | Positive correlations between qPCR and RT-qPCR of MCPs | nih.gov |

This table summarizes findings from different studies on the correlation between mcy gene abundance (measured by qPCR) and microcystin concentrations.

DNA-based Methods for Toxin Gene Identification

Beyond simple detection, DNA-based methods are crucial for identifying the specific cyanobacterial genera responsible for producing microcystins in a mixed population. nih.gov Since toxic and non-toxic strains of the same species are often morphologically indistinguishable, molecular identification is essential. nih.gov

The identification of toxin-producing genotypes relies on the amplification of specific regions of the mcy gene cluster, which are known to be present in the genomes of toxic strains. nih.gov The mcyE gene, for example, has been a common target for identifying microcystin producers like Microcystis, Anabaena, and Planktothrix. nih.gov

Following PCR amplification, various post-PCR methods can be employed to identify the producer. These include:

Restriction Fragment Length Polymorphism (RFLP) : This involves digesting the PCR product with restriction enzymes and analyzing the resulting fragment patterns. nih.gov

DNA Sequencing : Direct sequencing of the PCR product provides the most definitive identification of the gene and can reveal phylogenetic relationships between different toxin-producing strains. nih.gov

Denaturing Gradient Gel Electrophoresis (DGGE) : This technique separates PCR products based on their sequence, allowing for the differentiation of genes from various species within a sample. nih.gov

These methods, often used in combination, provide a comprehensive picture of the diversity of microcystin-producing cyanobacteria in an ecosystem.

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation and extraction are critical preliminary steps for the accurate analysis of this compound. These procedures aim to isolate and concentrate the toxin from the complex sample matrix (e.g., water, cyanobacterial cells), remove interfering substances, and prepare the sample in a solvent compatible with the subsequent analytical instrumentation.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of microcystins, including this compound, from aqueous samples. researchgate.netglsciences.com The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent material (the stationary phase). The target analytes are retained on the stationary phase while impurities pass through. The retained analytes are then eluted with a small volume of a strong solvent.

For microcystin analysis, reversed-phase SPE cartridges, most commonly packed with C18 (octadecylsilane) bonded silica (B1680970), are frequently employed. researchgate.netglsciences.com The nonpolar nature of the C18 stationary phase effectively retains the relatively nonpolar microcystin molecules from the polar water sample. The process typically involves the following steps:

Conditioning : The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the stationary phase. researchgate.net

Loading : The water sample, often acidified, is passed through the cartridge.

Washing : The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove polar impurities that may have been retained. researchgate.net

Elution : The microcystins are eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA). glsciences.com

This process not only purifies the sample but also achieves significant concentration, which is often necessary to reach the low detection limits required for water quality monitoring.

| SPE Sorbent | Elution Solvent | Application | Reference |

| C18 | Methanol | Purification of microcystin LR and LA | researchgate.net |

| Oasis HLB | Methanol | Extraction of microcystins from water filtrate | sccwrp.org |

| SDB-XD Disc | Methanol or methanol with 0.1% TFA | Extraction of microcystins from water samples | glsciences.com |

This table provides examples of solid phase extraction (SPE) sorbents and elution solvents used for the analysis of microcystins.

Immunoaffinity Extraction (IAC)

Immunoaffinity extraction, or immunoaffinity chromatography (IAC), stands out as a highly selective sample preparation technique utilized for the purification and concentration of microcystins, including this compound, from complex matrices such as water and biological tissues. researchgate.net This method leverages the specific binding between an antibody and its target antigen—in this case, a microcystin. mdpi.com For this purpose, polyclonal or monoclonal antibodies with high affinity and specificity for the target toxins are covalently immobilized onto a solid support, such as agarose (B213101) or silica gel, which is then packed into a column. researchgate.netmdpi.com

The effectiveness of IAC for a range of microcystin variants stems from the cross-reactivity of the antibodies used. researchgate.net Antibodies are often developed against the more common microcystin-LR, but they frequently exhibit cross-reactivity with other variants that share the common Adda amino acid residue or other structural similarities. researchgate.net This allows for the capture of a broad spectrum of microcystins, including this compound. toxische-cyanobakterien.de

The process involves passing a crude sample extract through the immunoaffinity column. The antibodies selectively bind to the microcystins, while other components of the sample matrix pass through and are washed away. Subsequently, a change in pH or solvent composition is used to disrupt the antibody-antigen binding, allowing the purified and concentrated microcystins to be eluted from the column. mdpi.com This clean-up step is crucial as it significantly reduces matrix effects, which can interfere with subsequent analysis, particularly in sensitive techniques like mass spectrometry. mdpi.com The use of IAC has been shown to successfully extract a suite of 15 different microcystins, which included 7-desmethyl microcystin-RR. toxische-cyanobakterien.de

Cell Lysis Methods for Intracellular Toxin Release

Since microcystins, including this compound, are primarily intracellular toxins, effective cell lysis is a critical first step for their accurate quantification in cyanobacterial samples. eeer.orgeeer.org The goal is to disrupt the cell wall and membrane to release the toxins into an extraction solvent. eeer.org Various physical and chemical methods have been evaluated for their efficiency in lysing cyanobacterial cells. eeer.orgeeer.org

Commonly employed physical methods include multiple freeze-thaw cycles, sonication, bead beating, and lyophilization (freeze-drying). eeer.orgeeer.orgresearchgate.net Chemical lysis methods involve the use of solvents or reagents like commercial lysis kits. researchgate.netusgs.gov The choice of method can significantly impact the extraction yield. eeer.org For instance, studies comparing different techniques for Microcystis aeruginosa have shown that lyophilization followed by extraction with 75% aqueous methanol provides excellent recovery of intracellular toxins. eeer.orgeeer.org While methods like bead beating can achieve high cell disruption rates, they may also lead to toxin degradation due to heat or adsorption onto the bead surfaces. eeer.org

A comparison of several common lysis techniques is presented below.

Table 1: Comparison of Common Cell Lysis Methods for Microcystin Release

| Method | Description | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Freeze-Thaw Cycles | Samples are repeatedly frozen (e.g., at -20°C) and thawed at room temperature. usgs.gov This process causes ice crystals to form and rupture the cell walls. | Simple, requires minimal specialized equipment. bitesizebio.com | Can be slow and may require multiple (3-5) cycles for high efficiency. researchgate.netbitesizebio.com | researchgate.net, bitesizebio.com, usgs.gov |

| Sonication | High-frequency sound waves are used to agitate and break open the cells in a liquid sample. researchgate.net | Rapid and effective for many cell types. | Can generate heat, potentially denaturing or degrading toxins; requires specialized equipment. bitesizebio.com | researchgate.net, bitesizebio.com |

| Lyophilization (Freeze-Drying) | The sample is frozen and then placed under a vacuum to cause the water to sublimate, leaving a dry powder of cell material. eeer.orgeeer.org | Highly effective for cell disruption and yields a stable, dry sample for extraction. eeer.orgeeer.org | Requires a freeze-dryer, which is a significant equipment investment. | eeer.org, eeer.org |

| Bead Beating | Cells are agitated with small glass or ceramic beads, which physically grind and break open the cell walls. eeer.orgbitesizebio.com | Can be very effective at disrupting tough cell walls and keeping organelles intact. bitesizebio.com | Can generate heat; potential for toxin loss due to adsorption on beads. eeer.org | eeer.org, bitesizebio.com |

| Chemical Lysis (e.g., QuikLyse™) | Utilizes proprietary reagents to chemically disrupt the cell membrane and release intracellular contents. researchgate.netusgs.gov | Fast, simple, and can be performed in the field; provides consistent recovery. researchgate.net | Introduces additional chemicals that may need to be removed before downstream analysis. bitesizebio.com | researchgate.net, bitesizebio.com, usgs.gov |

Challenges and Advancements in Analytical Approaches for this compound

The analysis of this compound is accompanied by several challenges, but ongoing advancements in analytical chemistry continue to provide more robust and sensitive solutions.

The primary challenge lies in the sheer diversity of microcystins, with over 270 known congeners. researchgate.net This structural variety, which includes variations in amino acids and methylation status (as seen in this compound), complicates the development of analytical methods capable of detecting and quantifying all variants simultaneously. researchgate.net Furthermore, different congeners exhibit varying levels of toxicity, making individual quantification essential for accurate risk assessment. researchgate.net A significant hurdle is the limited commercial availability of certified reference standards for many microcystin analogues, which is essential for accurate instrument calibration and method validation. uibk.ac.at Matrix effects from complex environmental samples can also suppress or enhance instrument signals, leading to inaccurate quantification, especially in mass spectrometry-based methods. mdpi.com

Despite these challenges, significant progress has been made. The development of advanced chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), has been a major leap forward. nih.govmdpi.com This technology offers high sensitivity and specificity, allowing for the reliable identification and quantification of individual congeners like this compound, even at the low concentrations typically found in water bodies. mdpi.comnih.gov The improvement of broad-spectrum antibodies for use in ELISA and Immunoaffinity Chromatography (IAC) has enabled more effective screening and sample clean-up for a wide range of microcystin variants. researchgate.netmdpi.com Looking to the future, alternative molecular recognition tools such as molecularly imprinted polymers (MIPs) and aptamers are being developed. mdpi.com These synthetic materials offer the potential for highly selective extraction, similar to antibodies, but with greater stability and lower production costs. mdpi.com

Table 2: Summary of Challenges in the Analysis of this compound

| Challenge | Description | Source(s) |

|---|---|---|

| Structural Diversity | Over 270 microcystin congeners exist, complicating comprehensive detection and quantification. researchgate.net | researchgate.net |

| Variable Toxicity | Different congeners possess different toxicities, requiring individual analysis for accurate risk assessment. researchgate.net | researchgate.net |

| Standard Availability | Lack of certified analytical standards for many variants, including demethylated forms, hinders accurate quantification. uibk.ac.at | uibk.ac.at |

| Matrix Effects | Complex sample matrices (e.g., cell debris, dissolved organic matter) can interfere with analytical measurements, especially LC-MS. mdpi.com | mdpi.com |

| Low Concentrations | Environmental concentrations can be very low, requiring highly sensitive and concentrated analytical methods. researchgate.net | researchgate.net |

Table 3: Summary of Advancements in the Analysis of this compound

| Advancement | Description | Source(s) |

|---|---|---|

| LC-MS/MS | Provides high sensitivity and specificity for the simultaneous detection and quantification of multiple microcystin congeners. nih.govmdpi.com | nih.gov, mdpi.com |

| Improved Immunoassays | Development of antibodies with broad cross-reactivity allows for the capture of a wider range of microcystins in IAC and ELISA. researchgate.netmdpi.com | mdpi.com, researchgate.net |

| Alternative Recognition Materials | Research into molecularly imprinted polymers (MIPs) and aptamers offers promising, stable, and cost-effective alternatives to antibodies for selective extraction. mdpi.com | mdpi.com |

| Efficient Lysis/Extraction | Optimization of cell lysis and solid-phase extraction protocols has improved the recovery of intracellular toxins from cyanobacterial cells. eeer.orgeeer.org | eeer.org, eeer.org |

| Deconjugation Methods | Chemical methods, such as base-catalyzed deconjugation, allow for the analysis of microcystins that have been conjugated to thiols in biological systems. acs.org | acs.org |

Molecular Mechanisms of Action and Cellular Perturbations

Cellular Responses to Protein Phosphatase Inhibition

The inhibition of PP1 and PP2A by 7-Desmethylmicrocystin RR leads to a cascade of cellular events, primarily driven by the resulting hyperphosphorylation of numerous cellular proteins. researchgate.netresearchgate.net This disruption of the delicate balance between phosphorylation and dephosphorylation, maintained by kinases and phosphatases, has profound effects on cellular function. nih.gov

The hyperphosphorylation state induced by protein phosphatase inhibition profoundly disrupts cellular metabolism and homeostasis. nih.govfrontiersin.org Key cellular processes are affected, leading to a breakdown of normal cellular function. This includes the disorganization of the cytoskeleton, particularly actin filaments, which is a direct consequence of the hyperphosphorylation of cytoskeletal-associated proteins. researchgate.net This disruption of the cytoskeleton contributes to changes in cell morphology and loss of cell-cell contact. researchgate.net Furthermore, the inhibition of phosphatases can trigger pathways leading to oxidative stress and ultimately, cell death through necrosis or apoptosis. researchgate.net The maintenance of cellular homeostasis is a complex process involving the coordinated regulation of numerous metabolic and signaling pathways, many of which are controlled by protein phosphorylation. nih.govfrontiersin.org By disrupting this fundamental regulatory mechanism, this compound can induce significant cellular damage.

Impact on Intracellular Signal Transduction Pathways

The principal molecular mechanism of action for microcystins is the potent and specific inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). mdpi.com These enzymes are crucial regulators in a multitude of intracellular signal transduction pathways, and their inhibition leads to a state of hyperphosphorylation of numerous substrate proteins. researchgate.net This disruption of the delicate balance between protein phosphorylation and dephosphorylation, maintained by kinases and phosphatases, triggers a cascade of downstream cellular dysfunctions. mdpi.com

The inhibition of PP1 and PP2A can have a significant impact on signaling pathways that control cell growth, cell cycle progression, and apoptosis. nih.gov For instance, research on MC-LR has shown that oxidative stress induced by the toxin can activate the c-Jun N-terminal kinases (JNKs) pathway, which in turn can lead to mitochondrial dysfunction. nih.gov The interaction with PP1 can also activate Nek2, a cell cycle-reliant protein kinase, potentially affecting cell survival and tissue integrity. nih.gov By disrupting these fundamental signaling networks, this compound can profoundly alter cellular homeostasis and fate.

| Pathway Component | Effect of Microcystin (B8822318) Inhibition | Cellular Outcome |

| Protein Phosphatase 1 (PP1) | Inhibition, leading to hyperphosphorylation of target proteins. mdpi.com | Disruption of cell cycle, altered gene expression. nih.gov |

| Protein Phosphatase 2A (PP2A) | Potent inhibition, causing widespread protein hyperphosphorylation. mdpi.com | Impaired cell signaling, promotion of apoptosis. |

| c-Jun N-terminal kinases (JNKs) | Activation, often secondary to oxidative stress. nih.gov | Induction of mitochondrial dysfunction, apoptosis. nih.gov |

Involvement in Oxidative Stress Induction

A significant component of microcystin toxicity, operating in concert with protein phosphatase inhibition, is the induction of oxidative stress. mdpi.com Exposure to microcystins leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov This oxidative stress contributes to cellular damage and can trigger programmed cell death. nih.govnih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation

The generation of ROS following exposure to microcystins is a multi-faceted process primarily linked to mitochondrial distress. nih.govnih.gov Studies on MC-LR demonstrate that the toxin can induce the production of ROS, leading to the destruction of the cell's antioxidant capacity. nih.gov

Two primary sources of ROS generation have been identified:

Mitochondrial Electron Transport Chain: Damaged mitochondria, a key target of microcystins, can leak electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻). This process can initiate a vicious cycle, where damaged mitochondria produce more ROS, leading to further mitochondrial damage. nih.gov

NADPH Oxidase (NOX): This cytosolic enzyme complex can be activated by the cellular stress induced by microcystins, leading to the production of superoxide. plos.org Studies indicate that NOX is a substantial contributor to ROS generation in response to the cellular disruptions caused by these toxins. plos.org

| ROS Generation Mechanism | Description | Key Molecules Involved |

| Mitochondrial Dysfunction | Impairment of the electron transport chain leads to electron leakage and superoxide formation. nih.gov | Electron Transport Chain complexes, O₂, Superoxide Dismutase. explorationpub.com |

| NADPH Oxidase Activation | Cellular stress activates this enzyme, which reduces molecular oxygen to superoxide. plos.org | NADPH Oxidase (NOX) complex, NADPH, O₂. explorationpub.com |

Induction of Mitochondrial Dysfunction and Loss of Membrane Potential

Mitochondria are central to the toxic effects of microcystins. nih.govfrontiersin.org The toxins can induce significant mitochondrial damage, characterized by several key events. Studies on MC-LR and MC-RR show that exposure leads to a collapse of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. mdpi.comfrontiersin.org

The loss of MMP is often accompanied by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. frontiersin.org This release is a crucial step in the intrinsic pathway of apoptosis, as it triggers the activation of caspase cascades (specifically caspase-9 and caspase-3) that execute programmed cell death. frontiersin.org The sustained mitochondrial dysfunction creates a feedback loop that exacerbates ROS production, further contributing to cellular injury. nih.govfrontiersin.org

Perturbation of Cellular Calcium Homeostasis

Cellular calcium (Ca²⁺) is a ubiquitous second messenger, and its concentration is tightly regulated. nih.gov Disruptions in Ca²⁺ homeostasis can trigger a variety of detrimental cellular responses. Research on the MC-RR variant has demonstrated that exposure can cause a massive influx of Ca²⁺ into cells. mdpi.com

Computational and Virtual Screening Approaches for Molecular Target Identification

Identifying the full spectrum of molecular targets for toxins like this compound is crucial for a complete understanding of their toxicity. Computational and virtual screening methods offer powerful tools to simulate and predict interactions between small molecules and biological macromolecules. nih.gov

These in silico approaches are particularly valuable when direct experimental data is limited. Key methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. It is used to explore the binding of microcystin variants to the active site of protein phosphatases and other potential off-targets. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for microcystins can be used to screen large databases for other compounds that might interact with the same targets. nih.gov

Interaction Fingerprints (IFPs): IFPs transform complex 3D protein-ligand interaction information into simple 1D bit vectors. This allows for the analysis and comparison of interactions derived from static models or dynamic simulations, helping to identify key binding features related to toxicity. researchgate.net

These computational strategies can accelerate the identification of novel cellular targets and help elucidate the structural features of this compound that determine its specific toxicological profile. researchgate.netnih.gov

Biodegradation and Environmental Fate

Microbial Degradation Pathways of 7-Desmethylmicrocystin RR

The microbial breakdown of microcystins, including variants like MC-RR and its desmethyl forms, is a well-documented enzymatic process. While much of the research has focused on the more common MC-LR and MC-RR variants, the fundamental degradation pathway is considered to be conserved across many microcystin (B8822318) structures, including this compound.

A diverse range of bacteria capable of degrading microcystins has been isolated from various aquatic environments worldwide. nih.gov These bacteria often thrive in waters with a history of cyanobacterial blooms. researchgate.net The capability to break down these toxins is not limited to a single genus but is found across several bacterial groups, with the family Sphingomonadaceae being one of the most prominent. pjoes.commdpi.com

Key bacterial genera that have been identified for their microcystin-degrading abilities include:

Sphingomonas : This genus is frequently cited as a potent microcystin degrader. pjoes.com A specific strain, Sphingomonas sp. CBA4, was found to completely biodegrade MC-RR. nih.gov Notably, this strain's degradation pathway for MC-RR was observed to begin with a demethylation step, a process directly relevant to the breakdown of desmethyl variants. nih.gov

Bacillus : Various Bacillus species have demonstrated the ability to degrade microcystins. For instance, Bacillus sp. AMRI-03 was shown to completely degrade MC-RR within five days in laboratory experiments. nih.govresearchgate.net The presence of genes homologous to the primary microcystin-degrading gene, mlrA, has been confirmed in some Bacillus strains. researchgate.net

Burkholderia : This genus has also been identified as a cyanotoxin degrader. pjoes.comnih.gov A strain isolated from a South Brazilian coastal lagoon showed the ability to break down microcystins. nih.govresearchgate.net

Other genera with demonstrated microcystin degradation capabilities include Arthrobacter, Novosphingobium, Sphingopyxis, Paucibacter, and Stenotrophomonas. nih.govpjoes.com

| Bacterial Genus | Reported Microcystin Variant Degraded | Key Findings | References |

|---|---|---|---|

| Sphingomonas | MC-RR, MC-LR | Frequently isolated and highly efficient degraders. Strain CBA4 was observed to demethylate MC-RR as an initial step. | pjoes.comnih.gov |

| Bacillus | MC-RR | Strain AMRI-03 completely degraded MC-RR. Some strains possess genes homologous to mlrA. | nih.govresearchgate.net |

| Burkholderia | Microcystins | Identified as a cyanotoxin-degrading genus in coastal lagoon environments. | pjoes.comnih.gov |

The enzymatic breakdown of microcystins follows a sequential pathway that involves several key hydrolytic steps. asm.org This process effectively detoxifies the molecule, as the initial ring-opening step dramatically reduces its toxicity. nih.gov The pathway, primarily elucidated through studies on MC-LR, is believed to be similar for MC-RR and its derivatives. semanticscholar.org

Linearization of the Heptapeptide (B1575542) Ring : The first and most critical step is the hydrolysis of the cyclic peptide structure. uark.edu An enzyme, designated microcystinase (MlrA), cleaves the peptide bond between the Adda and Arginine (Arg) residues. nih.govmdpi.com This reaction opens the stable ring, converting the cyclic toxin into a linear, or acyclo, intermediate. nih.govoup.com This linearization results in a product that is significantly less toxic than the parent compound. nih.gov

Subsequent Cleavage into Smaller Peptides : Following linearization, the acyclo-microcystin is further broken down by other enzymes in the pathway.

The enzyme MlrB, a serine peptidase, hydrolyzes the linearized molecule at the Alanine-Leucine (Ala-Leu) peptide bond in MC-LR. nih.govsjp.ac.lk For MC-RR, the cleavage would occur at the corresponding peptide bond.

This action produces a smaller tetrapeptide and other fragments. asm.orgnih.gov

The enzyme MlrC, a metallopeptidase, then acts on these intermediates, further breaking them down into smaller, non-toxic components, including the Adda amino acid. semanticscholar.orgmdpi.com Some evidence suggests MlrC can also act directly on the linearized microcystin. semanticscholar.orgoup.com

The enzymatic machinery responsible for microcystin degradation is encoded by a specific set of genes, commonly known as the mlr gene cluster. frontiersin.org

mlr Gene Cluster : This cluster contains the genes encoding the enzymes for the primary degradation pathway. frontiersin.org

mlrA : Encodes the microcystinase enzyme (MlrA), which performs the initial, detoxifying linearization of the cyclic toxin. uark.eduoup.com It is considered a crucial marker gene for identifying microcystin-degrading bacteria. oup.com

mlrB : Encodes the enzyme MlrB, which degrades the linearized intermediate. oup.com

mlrC : Encodes the MlrC enzyme, which carries out the final steps of degradation, breaking down the smaller peptide fragments. ebi.ac.uk

mlrD : Encodes a protein believed to be a transporter involved in the uptake of the toxin or its degradation products across the bacterial cell membrane. oup.commdpi.com

CAAX Genes : In some bacteria, genes other than the canonical mlrA may be responsible for the initial degradation step. Research has identified a homologue in some Bacillus strains known as the CAAX type II amino-terminal protease. mdpi.comoup.com This enzyme is believed to function as a microcystinase, providing an alternative genetic pathway for detoxification. mdpi.commdpi.com The discovery indicates that the degradation of microcystins is not exclusively dependent on the mlrA gene. mdpi.com

| Gene | Encoded Protein/Enzyme | Function in Degradation Pathway | References |

|---|---|---|---|

| mlrA | MlrA (Microcystinase) | Catalyzes the initial hydrolytic cleavage of the cyclic peptide ring (e.g., at the Adda-Arg bond), resulting in linearization and detoxification. | uark.eduoup.comfrontiersin.org |

| mlrB | MlrB | Hydrolyzes the linearized microcystin into smaller peptide fragments. | nih.govoup.com |

| mlrC | MlrC | Degrades the tetrapeptide and other intermediates into smaller components like Adda. | semanticscholar.orgmdpi.com |

| mlrD | MlrD | Putative transporter protein for microcystin or its byproducts. | oup.commdpi.com |

| CAAX Protease Gene | CAAX Type II Amino-Terminal Protease | A functional homologue to mlrA found in some bacteria (e.g., Bacillus sp.), capable of initiating microcystin degradation. | mdpi.comoup.com |

Environmental Factors Influencing Biodegradation Rates

The efficiency of microbial degradation of this compound is not constant but is influenced by various environmental conditions. encyclopedia.pubfrontiersin.org

Temperature : Temperature significantly affects bacterial metabolic activity and, consequently, degradation rates. Optimal degradation of microcystins by various bacteria is often observed in the range of 30-37°C. encyclopedia.pubmdpi.com Lower temperatures can substantially slow down the degradation process. mdpi.com

pH : The pH of the water can influence both bacterial viability and enzyme function. Most microcystin-degrading bacteria function optimally under neutral to slightly alkaline conditions (pH 7-9). mdpi.comresearchgate.net This is advantageous, as cyanobacterial blooms often cause an increase in water pH. Extreme acidic or alkaline conditions can reduce or inhibit biodegradation activity. nih.gov

| Factor | Influence on Biodegradation Rate | References |

|---|---|---|

| Temperature | Rates generally increase with temperature, with optima often reported between 30°C and 37°C. Lower temperatures reduce degradation speed. | encyclopedia.pubmdpi.com |

| pH | Optimal degradation typically occurs in neutral to slightly alkaline conditions (pH 7-9). Extreme pH levels can inhibit bacterial activity. | mdpi.comresearchgate.netnih.gov |

| Dissolved Organic Carbon (DOC) | Can have a dual effect: may slow degradation by providing alternative food sources, or may stimulate overall bacterial activity, enhancing degradation. | researchgate.netencyclopedia.pub |

Conjugation with Thiols and Reversibility of Adduct Formation

In addition to enzymatic breakdown, a key transformation pathway for microcystins in biological systems is conjugation with thiol-containing molecules. who.int Most microcystins, including the parent structure of this compound, contain a reactive α,β-unsaturated carbonyl group (in the Mdha or Dha residue) that can react with nucleophiles. sua.ac.tz

This reaction, a Michael-type addition, readily occurs with endogenous thiols such as L-cysteine and glutathione (B108866) (GSH). acs.orginesctec.pt This conjugation is a significant detoxification mechanism within organisms, as the resulting conjugates are generally less toxic. inesctec.pt Soluble conjugates with small molecules like cysteine and glutathione can be formed, as can non-extractable conjugates where the toxin binds to cysteine residues in larger proteins. sua.ac.tzacs.org

Crucially, this conjugation process has been shown to be reversible. acs.orgresearchgate.net The bond formed between the microcystin and the thiol can break, particularly under basic conditions, releasing the free, active toxin. acs.orgcanada.ca This reversibility implies that thiol-conjugated microcystins within an organism or in the environment are not permanently detoxified and can act as a reservoir, slowly releasing the free toxin over time, which has implications for assessing long-term exposure and risk. sua.ac.tz

Role of Biodegradation in Natural Attenuation Processes

Natural attenuation refers to the combination of in situ physical, chemical, and biological processes that reduce the mass, toxicity, and concentration of contaminants in the environment without human intervention. acs.org For this compound and other microcystins, microbial biodegradation is a cornerstone of this process. mdpi.comd-nb.info

In aquatic systems, once microcystins are released from cyanobacterial cells, their fate is governed by factors like photolysis (degradation by sunlight), adsorption to sediment, and, most importantly, microbial degradation. nih.gov While photolysis can contribute to toxin breakdown, biodegradation is often the more dominant and efficient removal mechanism, especially in the absence of strong, direct sunlight. acs.org

Comparative Studies and Structural Analogues of 7 Desmethylmicrocystin Rr

Comparison with Microcystin-RR and Other Microcystin (B8822318) Variants